REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:6][N:5]2[C:7](=[O:10])[CH2:8][CH2:9][CH:4]2[N:3]1[CH2:11][C:12]([O:14]CC)=O.[NH3:17]>CO>[O:1]=[C:2]1[CH2:6][N:5]2[C:7](=[O:10])[CH2:8][CH2:9][CH:4]2[N:3]1[CH2:11][C:12]([NH2:17])=[O:14]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 16 hours the precipitate
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(C2N(C1)C(CC2)=O)CC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |